molecular formula C10H12N2O B1312640 1-Pyridin-4-ylpiperidin-4-one CAS No. 126832-81-3

1-Pyridin-4-ylpiperidin-4-one

Cat. No. B1312640
Key on ui cas rn: 126832-81-3
M. Wt: 176.21 g/mol
InChI Key: MAXMUBIIZUKOJF-UHFFFAOYSA-N
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Patent
US05972947

Procedure details

A solution of 79.7 g of the ketal prepared in a) in 2 l tetrahydrofuran is admixed with 1 l 6 n hydrochloric acid and the reaction mixture is stirred for 2 h at room temperature. Subsequently the tetrahydrofuran is removed in a vacuum on a rotary evaporator, the hydrochloric acid is made alkaline with semi-concentrated ammonium hydroxide solution and extracted four times with 100 ml methylene chloride each time. After drying the combined organic extracts over sodium sulfate and removing the solvent, the residue is purified by means of column chromatography on silica gel. 64.2 g (100% yield) 2,3,5,6-tetrahydro-[1,4']bipyridinyl-4-one is obtained in this manner as a grey powder. m/e=176; f.p.=102° C.
[Compound]
Name
ketal
Quantity
79.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
6
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1N([CH:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)CC(C(N2CCC(C(O)=O)CC2)=O)O1.Cl.[O:31]1CCCC1>>[N:10]1([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH2:11][CH2:12][C:7](=[O:31])[CH2:8][CH2:9]1

Inputs

Step One
Name
ketal
Quantity
79.7 g
Type
reactant
Smiles
Name
Quantity
2 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
6
Quantity
1 L
Type
reactant
Smiles
O=C1OC(CN1C1CCN(CC1)C1=CC=NC=C1)C(=O)N1CCC(CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently the tetrahydrofuran is removed in a vacuum on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 100 ml methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the combined organic extracts over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by means of column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC(CC1)=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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